molecular formula C5H10O3 B032905 Methyl 4-hydroxybutanoate CAS No. 925-57-5

Methyl 4-hydroxybutanoate

Cat. No.: B032905
CAS No.: 925-57-5
M. Wt: 118.13 g/mol
InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxybutanoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxybutanoic acid or further to succinic acid.

    Reduction: Reduction of the ester group can yield 4-hydroxybutanol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives such as ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: 4-hydroxybutanoic acid, succinic acid.

    Reduction: 4-hydroxybutanol.

    Substitution: Various ethers and esters depending on the substituent.

Scientific Research Applications

Methyl 4-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of certain natural products.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its role in metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-hydroxybutanoic acid: A direct precursor and metabolite of methyl 4-hydroxybutanoate.

    Methyl 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.

    Ethyl 4-hydroxybutanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific placement of the hydroxyl group and ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVXCGKMCYNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239021
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-57-5
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxybutanoate
Reactant of Route 2
Methyl 4-hydroxybutanoate
Reactant of Route 3
Methyl 4-hydroxybutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxybutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxybutanoate
Reactant of Route 6
Methyl 4-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.